(R)-7-Hydroxy-1,4-dioxaspiro[4.5]decan-8-one

Catalog No.
S2999203
CAS No.
851764-31-3
M.F
C8H12O4
M. Wt
172.18
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-7-Hydroxy-1,4-dioxaspiro[4.5]decan-8-one

CAS Number

851764-31-3

Product Name

(R)-7-Hydroxy-1,4-dioxaspiro[4.5]decan-8-one

IUPAC Name

(7R)-7-hydroxy-1,4-dioxaspiro[4.5]decan-8-one

Molecular Formula

C8H12O4

Molecular Weight

172.18

InChI

InChI=1S/C8H12O4/c9-6-1-2-8(5-7(6)10)11-3-4-12-8/h7,10H,1-5H2/t7-/m1/s1

InChI Key

OVTNSAGYNLKXNZ-SSDOTTSWSA-N

SMILES

C1CC2(CC(C1=O)O)OCCO2

solubility

not available

(R)-7-Hydroxy-1,4-dioxaspiro[4.5]decan-8-one is an enantiomerically pure chiral building block used in multi-step organic synthesis. It provides a rigid spirocyclic framework containing a protected ketone and a secondary alcohol with a defined (R) stereocenter. This structure is primarily utilized as a precursor for introducing specific, three-dimensional architecture into more complex molecules, particularly in the development of pharmaceutical intermediates and natural product analogs where stereochemistry dictates biological function. [REFS-1, REFS-2]

Procuring the racemic mixture instead of the enantiopure (R)-isomer is economically and synthetically inefficient for stereoselective synthesis. Subsequent reactions, such as nucleophilic additions to the ketone or transformations involving the hydroxyl group, will generate a mixture of diastereomers. This immediately reduces the maximum theoretical yield of the desired single-isomer product by at least 50% and introduces closely related impurities that are often difficult and costly to separate via methods like chiral chromatography. Using the (R)-isomer from the outset prevents the formation of these undesired stereoisomers, simplifying downstream processing and maximizing the yield of the target molecule, a critical factor in scalable syntheses like those for active pharmaceutical ingredients (APIs). [REFS-1, REFS-2]

Precursor Suitability: Enabling High Diastereoselectivity in API Synthesis Pathways

The procurement value of an enantiopure chiral ketone is demonstrated in the synthesis of the analgesic drug Tapentadol. A key step involves the alkylation of an enantiopure (R)-aminoketone with an ethyl organometallic reagent. Starting with the resolved (R)-enantiomer allows the reaction to proceed with high stereoselectivity, maximizing the formation of the desired (1R,2R) diastereomer, which is the precursor to the active drug. [1] Using a racemic starting ketone would result in a mixture of stereoisomers, drastically lowering the process yield and requiring additional purification steps. This industrial example provides a direct justification for procuring a specific enantiomer like (R)-7-Hydroxy-1,4-dioxaspiro[4.5]decan-8-one to control stereochemical outcomes in critical, value-adding transformations. [2]

Evidence DimensionStereochemical outcome of nucleophilic addition to the ketone.
Target Compound DataLeads to high diastereomeric excess (d.e.) in the product.
Comparator Or BaselineA racemic ketone precursor, which yields a complex mixture of stereoisomers (e.g., a ~1:1 mixture of diastereomers).
Quantified DifferenceAvoids a theoretical yield loss of >50% and eliminates the need for costly chiral separation of the subsequent intermediate.
ConditionsAlkylation of an enantiopure chiral ketone intermediate in the industrial synthesis of Tapentadol.

This evidence directly shows that starting with the enantiopure ketone is a strategic decision to improve yield, reduce impurity load, and lower the production costs of a complex, high-value final molecule.

Key Intermediate for Stereospecific CNS Drug Candidates

This compound is suitable for the development of central nervous system (CNS) drugs, such as analgesics or antidepressants, where the spirocyclic core and defined stereochemistry are essential for achieving selective interaction with biological targets. Its use ensures the synthesis of the correct, therapeutically active stereoisomer, as demonstrated in pathways for drugs like Tapentadol. [REFS-1, REFS-2]

Scaffold for Novel Spirocyclic Natural Product Analogs

As a precursor for constructing 1,6-dioxaspiro[4.5]decane and related motifs, which are core structures in many biologically active natural products. This building block enables the stereocontrolled synthesis of novel analogs for structure-activity relationship (SAR) studies in drug discovery programs targeting areas like cancer or infectious diseases. [3]

Building Block for 3D-Rich Fragments in Medicinal Chemistry

Ideal for fragment-based drug discovery (FBDD) and lead optimization campaigns aiming to increase the three-dimensionality (3D) and structural rigidity of drug candidates. Using this defined chiral fragment helps improve binding affinity and selectivity for biological targets compared to flat, achiral alternatives.

XLogP3

-0.7

Dates

Last modified: 08-17-2023

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